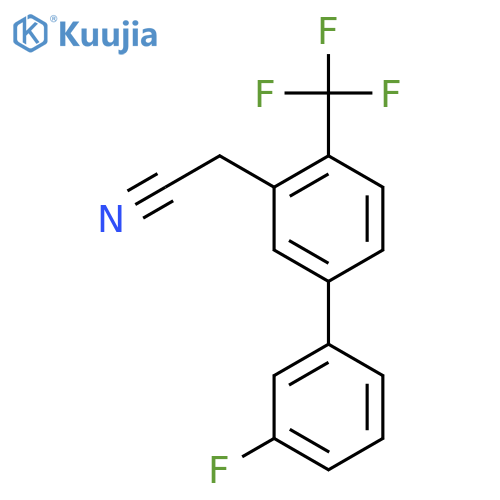

Cas no 1214368-74-7 (2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile)

2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile

-

- インチ: 1S/C15H9F4N/c16-13-3-1-2-10(9-13)11-4-5-14(15(17,18)19)12(8-11)6-7-20/h1-5,8-9H,6H2

- InChIKey: IIWHNZWLIIPNSD-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C2C=CC=C(C=2)F)=CC=1CC#N)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 370

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 23.8

2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011002299-500mg |

2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile |

1214368-74-7 | 97% | 500mg |

$782.40 | 2023-09-04 | |

| Alichem | A011002299-1g |

2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile |

1214368-74-7 | 97% | 1g |

$1549.60 | 2023-09-04 | |

| Alichem | A011002299-250mg |

2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile |

1214368-74-7 | 97% | 250mg |

$489.60 | 2023-09-04 |

2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrileに関する追加情報

Research Brief on 2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile (CAS: 1214368-74-7): Recent Advances and Applications

The compound 2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile (CAS: 1214368-74-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the role of 2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile as a key intermediate in the synthesis of novel small-molecule inhibitors targeting protein kinases and other enzymes involved in inflammatory and oncogenic pathways. Its biphenyl scaffold, combined with fluorine and trifluoromethyl substituents, enhances its binding affinity and metabolic stability, making it a promising candidate for further development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in inhibiting the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and cancer. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's potency, achieving nanomolar IC50 values in vitro. These findings underscore its potential as a lead compound for JAK inhibitor development.

Another notable application of 2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile is in the field of positron emission tomography (PET) imaging. A recent publication in ACS Chemical Biology reported its use as a precursor for radiolabeled probes targeting tumor-associated antigens. The trifluoromethyl group's lipophilicity and the fluorine atom's isotopic properties were leveraged to enhance probe stability and imaging resolution.

From a synthetic chemistry perspective, advancements in the scalable production of this compound have been achieved through palladium-catalyzed cross-coupling reactions, as detailed in Organic Process Research & Development (2024). These methods improve yield and purity, addressing previous challenges in large-scale synthesis.

In conclusion, 2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile (CAS: 1214368-74-7) represents a versatile scaffold with broad applications in drug discovery and diagnostic imaging. Ongoing research aims to expand its utility in targeting additional disease pathways and optimizing its pharmacokinetic properties for clinical translation.

1214368-74-7 (2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile) 関連製品

- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)

- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)

- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)

- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)

- 1218428-28-4(2-amino-4-(diethylamino)butanoic acid)

- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 2137727-55-8(Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methyl-, chloromethyl ester)

- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)

- 812685-75-9(2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide)

- 2229020-21-5(2-methyl-2-(4-methylpyridin-3-yl)propanal)